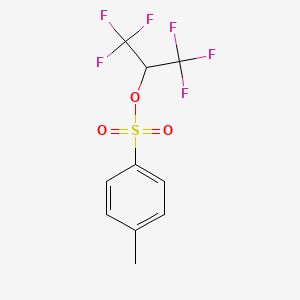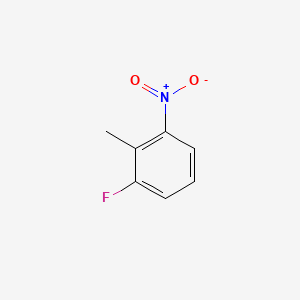
六氟异丙基甲苯磺酸酯
描述
2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C10H8F6O3S and its molecular weight is 322.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179424. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
烯胺的氢芳基化
六氟异丙基甲苯磺酸酯在烯胺的氢芳基化中起着至关重要的作用 . 它快速形成六氟异丙基醚中间体,该中间体作为关键阳离子中间体的缓释储库 . 这防止了底物在反应条件下发生寡聚化 . 该反应速度快、实用,可以在克级规模上进行 .
Pd催化的C–H活化
六氟异丙基甲苯磺酸酯在Pd催化的C–H活化中表现出非凡的影响 . 它提高了远端芳香族C–H官能化反应的产率和选择性 . 最近的研究也突出了H键供体
生化分析
Biochemical Properties
2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate plays a significant role in biochemical reactions, particularly in the context of peptide chemistry and catalysis. This compound is known to interact with enzymes and proteins, enhancing the efficiency of certain catalytic processes. For instance, it facilitates the epoxidation of cyclooctene and 1-octene with hydrogen peroxide, a reaction catalyzed by specific enzyme clusters . Additionally, 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate is involved in the rhodium (I)-catalyzed cycloaddition reactions, which are crucial for synthesizing complex organic molecules .
Cellular Effects
The effects of 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the solubility and assembly of cyclodextrins, which are important for various cellular functions . Furthermore, its interaction with cellular membranes and proteins can lead to changes in cell signaling and metabolic pathways, impacting overall cell health and function.
Molecular Mechanism
At the molecular level, 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate exerts its effects through specific binding interactions with biomolecules. It acts as a hydrogen-bond donor and a highly polar solvent, facilitating various chemical reactions . The compound’s ability to enhance the efficiency of catalytic processes is attributed to its interactions with enzyme active sites, leading to enzyme activation or inhibition. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate change over time due to its stability and degradation properties. This compound is thermally stable and maintains its reactivity over extended periods . Prolonged exposure to certain conditions may lead to its gradual degradation, affecting its efficacy in biochemical reactions. Long-term studies have shown that its impact on cellular function can vary, with potential changes in cell viability and metabolic activity observed over time.
Dosage Effects in Animal Models
The effects of 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate in animal models are dose-dependent. At lower dosages, it can enhance specific biochemical reactions without causing significant adverse effects. Higher dosages may lead to toxicity and adverse effects on organ function . Studies have indicated that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxicity, necessitating careful dosage management in experimental settings.
Metabolic Pathways
2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. Its fluorinated structure allows it to participate in unique metabolic reactions, influencing metabolic flux and metabolite levels . The compound’s interactions with specific enzymes can lead to the formation of intermediate metabolites, which play crucial roles in cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it exerts its biochemical effects . The compound’s distribution is influenced by its polarity and ability to form hydrogen bonds, affecting its accumulation in different tissues.
Subcellular Localization
The subcellular localization of 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate is determined by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within the cell . The compound’s presence in certain subcellular compartments can enhance its efficacy in catalyzing biochemical reactions and influencing cellular processes.
属性
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O3S/c1-6-2-4-7(5-3-6)20(17,18)19-8(9(11,12)13)10(14,15)16/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSVBFAODCJVIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886858 | |
| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 2-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67674-48-0 | |
| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 2-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67674-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 2-(4-methylbenzenesulfonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067674480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 67674-48-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 2-(4-methylbenzenesulfonate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 2-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-1-(trifluoromethyl)ethyl toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















